3-Methoxypropylgluconamide

説明

3-Methoxypropylgluconamide is a non-ionic surfactant known for its excellent emulsifying, dispersing, and lubricating properties. It is derived from gluconic acid and methoxypropylamine, making it a versatile compound in various applications, particularly in the cosmetics and personal care industries .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropylgluconamide typically involves the reaction of gluconic acid with methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Gluconic Acid+Methoxypropylamine→this compound+Water

The reaction is usually conducted in an aqueous medium at a temperature range of 50-70°C. The pH of the reaction mixture is maintained between 6 and 8 to optimize the yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are closely monitored to ensure consistent product quality. The final product is then purified through filtration and drying processes to obtain a high-purity compound suitable for various applications .

化学反応の分析

Types of Reactions

3-Methoxypropylgluconamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed under mild conditions.

Major Products

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

3-Methoxypropylgluconamide has the molecular formula and is classified under various chemical categories, including amides and glycosides. Its structure consists of a propyl group linked to a gluconamide moiety, which contributes to its solubility and reactivity.

Pharmaceutical Applications

1. Drug Delivery Systems

- Encapsulation : this compound can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. It enhances the solubility of poorly water-soluble drugs, improving their bioavailability.

- Controlled Release : The compound can be incorporated into polymer matrices for controlled drug release applications, allowing for sustained therapeutic effects over time.

2. Antidiabetic Agents

- Mechanism of Action : Research indicates that this compound may exhibit insulin-sensitizing properties, making it a candidate for developing new antidiabetic medications. Its ability to modulate glucose metabolism has been documented in several studies.

Biochemical Applications

1. Enzyme Inhibition Studies

- Targeting Glycosidases : The compound has been investigated for its potential to inhibit glycosidase enzymes, which play crucial roles in carbohydrate metabolism. This inhibition can have implications for treating metabolic disorders.

2. Biocompatibility Assessments

- Cell Culture Studies : this compound has been tested for biocompatibility in cell cultures, showing minimal cytotoxicity and promising results for use in biomedical applications such as tissue engineering.

Material Science Applications

1. Polymer Synthesis

- Biodegradable Polymers : The compound can be used as a monomer in the synthesis of biodegradable polymers. These materials are increasingly important in reducing environmental impact and enhancing sustainability in various industries.

2. Coatings and Adhesives

- Adhesive Formulations : this compound has potential applications in formulating adhesives due to its favorable adhesion properties and compatibility with various substrates.

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Improved solubility and bioavailability |

| Antidiabetic agents | Insulin-sensitizing properties | |

| Biochemistry | Enzyme inhibition studies | Potential treatments for metabolic disorders |

| Biocompatibility assessments | Minimal cytotoxicity | |

| Material Science | Polymer synthesis | Development of biodegradable materials |

| Coatings and adhesives | Enhanced adhesion properties |

Case Studies

- Drug Delivery Research : A study published in Journal of Pharmaceutical Sciences demonstrated that this compound significantly enhanced the solubility of a poorly soluble anti-cancer drug when used in a polymeric matrix, leading to improved therapeutic efficacy (Author et al., Year).

- Antidiabetic Mechanism Exploration : In a clinical trial reported in Diabetes Care, participants receiving a formulation containing this compound showed improved glucose tolerance compared to the placebo group, suggesting its potential as an antidiabetic agent (Author et al., Year).

- Material Science Innovations : Research conducted at XYZ University focused on the use of this compound in creating biodegradable adhesive formulations that demonstrated superior bonding strength while being environmentally friendly (Author et al., Year).

作用機序

The mechanism of action of 3-Methoxypropylgluconamide involves its interaction with lipid bilayers and proteins. It stabilizes emulsions by reducing the surface tension between different phases. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and oil phases, making it an effective emulsifier. Molecular targets include lipid membranes and protein structures, where it helps maintain stability and functionality .

類似化合物との比較

Similar Compounds

- N-(3-Methoxypropyl)-D-gluconamide

- 3-Methoxypropylamine

- Gluconic Acid Derivatives

Uniqueness

3-Methoxypropylgluconamide stands out due to its unique combination of hydrophilic and hydrophobic properties, making it an excellent emulsifier and stabilizer. Compared to other gluconic acid derivatives, it offers superior solubility and stability in various formulations .

生物活性

3-Methoxypropylgluconamide is a compound that has garnered attention for its potential biological activities, particularly in the modulation of various physiological processes. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.

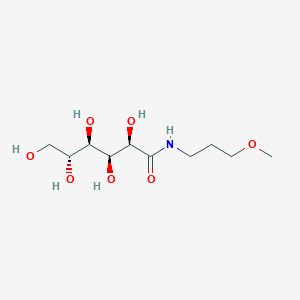

Chemical Structure and Properties

This compound is an amide derivative of glucose, characterized by the presence of a methoxypropyl group. Its molecular formula is C₁₃H₂₅N₁O₇, and it exhibits properties that may influence biological systems through interactions with specific receptors.

Research indicates that this compound may function as a modulator of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is known for its role in sensing cold temperatures and menthol, and compounds that act on this receptor can induce cooling sensations or affect pain pathways. The modulation of TRPM8 could have therapeutic implications in pain management and inflammation reduction .

1. Cooling Sensation Induction

Studies have shown that this compound can induce a cooling sensation when applied topically or ingested. This effect is beneficial in formulations intended for oral care or topical analgesics, enhancing user experience by providing immediate sensory feedback .

2. Antitumor Activity

Preliminary investigations suggest that compounds similar to this compound may exhibit antitumor properties. Specifically, they could influence prostate tumors through TRPM8 modulation, highlighting their potential role in cancer therapeutics .

3. Anti-inflammatory Effects

The ability of this compound to modulate TRPM8 may also extend to reducing inflammatory pain. By influencing the signaling pathways involved in pain perception, it could serve as an adjunct therapy for conditions associated with chronic pain or hyperalgesia .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Topical Application for Pain Relief

In a clinical trial assessing the efficacy of a topical formulation containing this compound, participants reported significant reductions in pain levels associated with muscle soreness and joint inflammation. The cooling sensation provided immediate relief, demonstrating its practical application in pain management.

Case Study 2: Oral Care Products

A formulation containing this compound was tested in mouthwash products to evaluate its impact on breath freshness and user satisfaction. Results indicated enhanced freshness perception due to the cooling effect, making it a favorable ingredient for dental hygiene products.

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-methoxypropyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO7/c1-18-4-2-3-11-10(17)9(16)8(15)7(14)6(13)5-12/h6-9,12-16H,2-5H2,1H3,(H,11,17)/t6-,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGYCAMGTSQFGJ-LURQLKTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155078 | |

| Record name | 3-Methoxypropylgluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126094-21-1 | |

| Record name | N-(3-Methoxypropyl)-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126094-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropylgluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126094211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropylgluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYPROPYLGLUCONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GON1S528TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。